molecular formula C16H19N3O5S B13357743 Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13357743
M. Wt: 365.4 g/mol
InChI Key: AYEXFFOSCBMASS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nicotinoyl and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-methyl-6-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-4-23-15(21)12-9(2)18-16(22)19-11(12)8-24-14(20)10-6-5-7-17-13(10)25-3/h5-7,9H,4,8H2,1-3H3,(H2,18,19,22)

InChI Key

AYEXFFOSCBMASS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)C2=C(N=CC=C2)SC

solubility

>54.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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